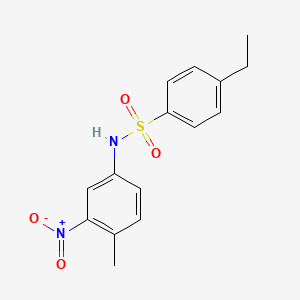![molecular formula C16H16N2O2 B5188688 N-{[(1-phenylethyl)amino]carbonyl}benzamide](/img/structure/B5188688.png)
N-{[(1-phenylethyl)amino]carbonyl}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[(1-phenylethyl)amino]carbonyl}benzamide, also known as PACAP-27, is a neuropeptide that has been extensively studied due to its potential therapeutic applications. PACAP-27 is a member of the vasoactive intestinal peptide (VIP) family of peptides and is involved in a wide range of physiological processes, including neurotransmission, hormone secretion, and immune regulation.
Mecanismo De Acción
N-{[(1-phenylethyl)amino]carbonyl}benzamide acts on three different receptors: PAC1, VPAC1, and VPAC2. The PAC1 receptor is the primary receptor for N-{[(1-phenylethyl)amino]carbonyl}benzamide and is expressed in the brain, spinal cord, and peripheral tissues. Activation of the PAC1 receptor leads to the activation of multiple signaling pathways, including the cyclic AMP (cAMP) pathway, the phospholipase C (PLC) pathway, and the mitogen-activated protein kinase (MAPK) pathway. These signaling pathways are involved in a wide range of physiological processes, including neurotransmission, hormone secretion, and immune regulation.
Biochemical and Physiological Effects
N-{[(1-phenylethyl)amino]carbonyl}benzamide has a wide range of biochemical and physiological effects. It has been shown to stimulate the release of multiple neurotransmitters, including dopamine, norepinephrine, and serotonin. N-{[(1-phenylethyl)amino]carbonyl}benzamide also stimulates the release of multiple hormones, including insulin, growth hormone, and prolactin. In addition, N-{[(1-phenylethyl)amino]carbonyl}benzamide has been shown to have anti-inflammatory effects and may play a role in the regulation of the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{[(1-phenylethyl)amino]carbonyl}benzamide in lab experiments is its high potency and specificity for the PAC1 receptor. This allows for precise control of the experimental conditions and reduces the potential for off-target effects. However, one limitation of using N-{[(1-phenylethyl)amino]carbonyl}benzamide is its relatively high cost, which may limit its use in larger-scale experiments.
Direcciones Futuras
There are several potential future directions for research on N-{[(1-phenylethyl)amino]carbonyl}benzamide. One area of interest is the development of PAC1 receptor agonists and antagonists for the treatment of neurological and inflammatory diseases. Another area of interest is the investigation of the role of N-{[(1-phenylethyl)amino]carbonyl}benzamide in the regulation of the immune system and its potential applications in immunotherapy. Finally, further research is needed to fully understand the mechanisms underlying the neuroprotective effects of N-{[(1-phenylethyl)amino]carbonyl}benzamide and its potential applications in the treatment of neurodegenerative diseases.
Métodos De Síntesis
N-{[(1-phenylethyl)amino]carbonyl}benzamide can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the sequential addition of protected amino acids to a resin support, followed by deprotection and cleavage of the peptide from the resin. The resulting crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain pure N-{[(1-phenylethyl)amino]carbonyl}benzamide.
Aplicaciones Científicas De Investigación
N-{[(1-phenylethyl)amino]carbonyl}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-{[(1-phenylethyl)amino]carbonyl}benzamide has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Propiedades
IUPAC Name |
N-(1-phenylethylcarbamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-12(13-8-4-2-5-9-13)17-16(20)18-15(19)14-10-6-3-7-11-14/h2-12H,1H3,(H2,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCQDRKPWWGHGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}alaninate](/img/structure/B5188608.png)
![N-(3-chloro-4-methylphenyl)-N'-[3-(4-morpholinyl)propyl]ethanediamide](/img/structure/B5188610.png)
![((2S)-1-{[2-(cycloheptylsulfonyl)-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-2-pyrrolidinyl)methanol](/img/structure/B5188617.png)
![N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5188625.png)


![1-(4-fluorophenyl)-4-[1-(tetrahydro-2H-pyran-4-ylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B5188630.png)

![3-[(4-{[1-(2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5188659.png)
![2-[5-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5188665.png)
![2,2'-[2,5-thienediylbis(methylene)]bis-1,3-benzothiazole](/img/structure/B5188667.png)
![4-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-piperazinecarbaldehyde](/img/structure/B5188698.png)
![1-[2-(4-chlorophenyl)ethyl]-N-methyl-6-oxo-N-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B5188712.png)
